Glycidaldéhyde

Vue d'ensemble

Description

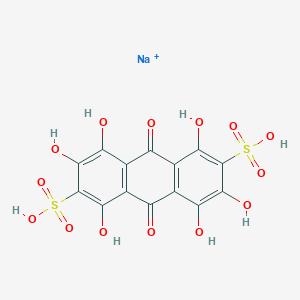

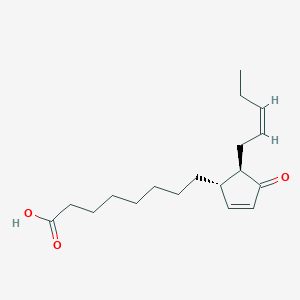

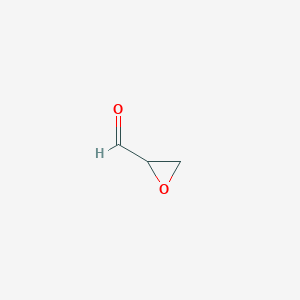

Glycidaldehyde, also known as 2,3-epoxypropanal, is a colorless liquid with the chemical formula C3H4O2. It is an epoxide and an aldehyde, making it a bifunctional compound. Glycidaldehyde is known for its reactivity and is used in various chemical processes and research applications .

Applications De Recherche Scientifique

Glycidaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of DNA and protein interactions due to its ability to form adducts with nucleophiles.

Medicine: Investigated for its potential use in drug development and as a cross-linking agent in biomedical applications.

Industry: Used in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

Target of Action

Glycidaldehyde, also known as 2,3-epoxypropanal, is a reactive molecule that can interact with various biological targets. It is an epoxide and an aldehyde , which allows it to react with a wide range of biological molecules. Glycidaldehyde has been found to react with DNA, forming adducts . It can also interact with proteins, leading to modifications .

Mode of Action

Glycidaldehyde’s mode of action is primarily through its reactivity as an epoxide and an aldehyde. Aldehydes are known to undergo self-condensation or polymerization reactions, which are exothermic and often catalyzed by acid . As an epoxide, glycidaldehyde is highly reactive and can undergo a variety of reactions, including polymerization in the presence of catalysts or when heated . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Glycidaldehyde can be metabolized to glyceraldehyde, which then enters the glycolytic pathways . Glycidaldehyde is also involved in the oxidation of acrolein to form glyceraldehyde, a process that is part of the carbohydrate metabolism . Furthermore, it has been suggested that glycidaldehyde may inhibit anaerobic glycolysis, affecting the growth and radiation response of certain cell types .

Result of Action

The interaction of glycidaldehyde with biological molecules can lead to various effects. For instance, the reaction of glycidaldehyde with DNA can lead to the formation of DNA adducts , which can interfere with DNA replication and transcription, potentially leading to mutations and genomic instability. Glycidaldehyde can also react with proteins, leading to modifications that can alter protein structure and function .

Action Environment

The action of glycidaldehyde can be influenced by various environmental factors. For instance, the reactivity of glycidaldehyde can be affected by pH, as the rates of many chemical reactions are pH-dependent. Furthermore, the presence of other reactive molecules can influence the reactions of glycidaldehyde. For example, the presence of reducing agents can lead to the reduction of glycidaldehyde, while the presence of oxidizing agents can lead to its oxidation .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Glycidaldehyde plays a significant role. The oxidation of acrolein yields Glycidaldehyde, which directs a regioselective phosphorylation in water and specifically affords 5′-phosphorylated nucleotide precursors . This process demonstrates a generational link between proteinogenic amino acids (Methionine, Glutamic acid, Glutamine) and nucleotide synthesis .

Cellular Effects

The cellular effects of Glycidaldehyde are primarily observed in its role as a precursor in the synthesis of nucleotides. The phosphorylated nucleotide precursors derived from Glycidaldehyde can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Glycidaldehyde exerts its effects through its interactions with other biomolecules. It undergoes oxidation to direct a regioselective phosphorylation in water, leading to the formation of 5′-phosphorylated nucleotide precursors . These precursors can then interact with various enzymes and proteins, influencing gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycidaldehyde can change over time. For instance, the yield of 5′-phosphorylated nucleotide precursors derived from Glycidaldehyde can reach up to 36%

Metabolic Pathways

Glycidaldehyde is involved in the prebiotic synthesis of aminooxazoline-5′-phosphates, a key step in nucleotide synthesis . This process involves interactions with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycidaldehyde is typically synthesized through the hydrogen peroxide epoxidation of acrolein. This method involves the reaction of acrolein with hydrogen peroxide in the presence of a catalyst, resulting in the formation of glycidaldehyde .

Industrial Production Methods: Industrial production of glycidaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: Glycidaldehyde undergoes various types of chemical reactions, including:

Oxidation: Glycidaldehyde can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: Glycidaldehyde can participate in nucleophilic substitution reactions due to the presence of the epoxide ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with glycidaldehyde under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Glycidol: Another epoxide with similar reactivity but lacks the aldehyde group.

Acrolein: A related aldehyde but without the epoxide ring.

Epichlorohydrin: An epoxide with a chlorine substituent, used in similar applications

Uniqueness of Glycidaldehyde: Glycidaldehyde’s uniqueness lies in its bifunctional nature, combining the reactivity of both an epoxide and an aldehyde. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .

Propriétés

IUPAC Name |

oxirane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYRWIUNAVNFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020665 | |

| Record name | Glycidaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidaldehyde appears as a colorless liquid. Slightly denser than water and insoluble in water. May irritate skin and eyes. Toxic by ingestion and inhalation. Used to make other chemicals., Colorless liquid with a pungent odor; [HSDB] | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112.5 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

88 °F (OPEN CUP) | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH WATER & ALL COMMON SOLVENTS; IMMISCIBLE WITH PETROLEUM ETHER. | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

SPECIFIC GRAVITY: 1.1403 @ 20 °C/4 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.58 (AIR= 1) | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

45.3 [mmHg] | |

| Record name | Glycidaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

765-34-4 | |

| Record name | GLYCIDALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3535 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYS59R58SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-62 °C | |

| Record name | GLYCIDALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glycidaldehyde is a bifunctional alkylating agent. This means it can react with nucleophilic sites in biological molecules like DNA and proteins. Its primary target in DNA appears to be guanine, forming various adducts including 1,N2-ethenoguanosine and its 7-hydroxymethyl derivative. [] [] These adducts can distort DNA structure and interfere with DNA replication and repair, potentially leading to mutations and contributing to glycidaldehyde's genotoxicity and carcinogenicity. [, , , ] In addition to guanine, glycidaldehyde has shown reactivity with cytosine residues in non-B DNA structures. []

A:

- Spectroscopic Data: The NMR spectrum of glycidaldehyde is complex due to the four interacting protons. Detailed analysis reveals specific coupling constants and chemical shifts, offering insights into its structure and conformation. []

ANone: The provided research primarily focuses on the reactivity and biological activity of glycidaldehyde rather than its catalytic properties. There is limited information on its use as a catalyst in the provided papers.

A: While the provided papers do not extensively discuss computational studies, they highlight the potential for computational approaches. For instance, molecular modeling studies have been used to understand the structural similarities and differences between 8-(hydroxymethyl)-3,N(4)-etheno-2'-deoxycytidine (8-HM-εC), a glycidaldehyde-derived adduct, and 3,N(4)-etheno dC (εC), providing insights into their similar interactions with DNA polymerases. [] QSAR models correlating epoxide reactivity with skin sensitization potency have been developed and could potentially be applied to glycidaldehyde and its derivatives. []

ANone: The provided research does not delve into specific formulation strategies for glycidaldehyde. Given its reactivity, particularly in aqueous solutions, developing stable formulations would be crucial for any potential applications.

A: The provided research focuses mainly on the mechanistic aspects of glycidaldehyde's interactions with DNA and its potential as a carcinogen. While it has been shown to form DNA adducts in vitro and in vivo [, , , ], its efficacy as a therapeutic agent is not discussed in these papers. The focus of the research lies in understanding its potential genotoxic and carcinogenic effects rather than exploring its therapeutic applications.

ANone: The development of resistance to glycidaldehyde, particularly in the context of its potential carcinogenicity, is not directly addressed in the provided research. Further research is needed to explore potential resistance mechanisms and any cross-resistance with other alkylating agents.

ANone: The provided research focuses on the fundamental chemical and biological properties of glycidaldehyde and does not delve into its potential therapeutic applications or drug delivery strategies.

ANone: Various analytical techniques have been employed to study glycidaldehyde and its interactions with DNA:

- NMR spectroscopy: Used to elucidate the structure and conformation of glycidaldehyde and its adducts. [, , ]

- HPLC: Coupled with fluorescence detection or 32P-postlabelling analysis to identify and quantify DNA adducts. [, ]

- Mass spectrometry (MS): Utilized in conjunction with gas chromatography (GC/MS) to identify and quantify glycidaldehyde and its metabolites. []

- Thin-layer chromatography (TLC): Incorporated into personal monitoring devices for detecting glycidaldehyde and other alkylating agents. []

ANone: The research papers provided do not explicitly address the dissolution and solubility characteristics of glycidaldehyde. These properties would be important for understanding its behavior in various media and its potential bioavailability if used in any application.

ANone: The research papers primarily focus on the fundamental properties and biological activity of glycidaldehyde, without delving into its potential development, manufacturing, or distribution for any specific application. Therefore, information regarding quality control and assurance measures is not explicitly discussed.

ANone: Information on the immunogenicity of glycidaldehyde is not directly addressed in the provided research papers. Further research would be needed to investigate its potential to elicit immune responses.

ANone: The provided research focuses on the basic chemical and biological properties of glycidaldehyde and does not explore its potential as a drug candidate or its interactions with drug transporters. Therefore, information on this aspect is limited.

ANone: Specific information on glycidaldehyde's interactions with drug-metabolizing enzymes is not detailed in the provided research papers. Further research would be needed to understand its potential to induce or inhibit these enzymes.

A: While the research does not directly address biodegradability, glycidaldehyde's reactivity suggests it would likely undergo degradation in biological systems. Its biocompatibility would depend on the context of its use and the concentration at which it is encountered. Its potential toxicity, particularly its mutagenicity and carcinogenicity, raises concerns about its compatibility with biological systems. [, , ]

ANone: The research provided primarily focuses on the fundamental aspects of glycidaldehyde and does not delve into its applications or potential alternatives. Therefore, information on substitutes and their comparative performance, cost, and impact is limited.

ANone: The provided research papers do not provide specific information on recycling or waste management practices for glycidaldehyde. Given its potential hazards, responsible handling and disposal following appropriate safety guidelines would be essential.

ANone: Efficient research on glycidaldehyde would require:

- Analytical Chemistry Laboratories: Equipped with techniques like HPLC, GC/MS, and NMR spectroscopy for structural characterization, quantification, and metabolite analysis. [, , , , , ]

ANone: The provided research highlights key milestones in glycidaldehyde research:

- Early Studies on Reactivity: Investigations into the reaction of glycidaldehyde with DNA, leading to the isolation and identification of specific DNA adducts like the deoxyguanosine reaction product. [, ]

- Elucidation of Reaction Mechanisms: Detailed studies proposing mechanisms for the formation of various adducts from the reaction of glycidaldehyde with guanosine and deoxyguanosine. [, , ]

- Synthesis of Glycidaldehyde Adducts: Successful synthesis of important adducts like 8-(hydroxymethyl)-3,N(4)-etheno-2'-deoxycytidine (8-HM-εC), enabling further investigations into their biological properties and mutagenic potential. [, ]

- Recognition of Genotoxic Potential: Growing evidence highlighting glycidaldehyde as a potential carcinogen based on its mutagenic activity and ability to form DNA adducts. [, , ]

ANone: Glycidaldehyde research benefits significantly from cross-disciplinary collaborations:

- Chemistry and Biochemistry: Synergistic efforts in synthesizing specific glycidaldehyde-DNA adducts have been crucial for elucidating reaction mechanisms and understanding their biological effects. [, , , ]

- Analytical Chemistry and Toxicology: Combining advanced analytical techniques like HPLC and GC/MS with toxicological studies has been essential for identifying, quantifying, and understanding the impact of glycidaldehyde and its metabolites. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.